molecular formula C12H14O2 B13563770 4-(2,3-Dihydrobenzofuran-5-yl)butanal

4-(2,3-Dihydrobenzofuran-5-yl)butanal

Cat. No.: B13563770
M. Wt: 190.24 g/mol
InChI Key: MKAFPGKPWSEAIM-UHFFFAOYSA-N
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Description

4-(2,3-Dihydrobenzofuran-5-yl)butanal is an organic compound that belongs to the class of benzofurans. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound features a butanal group attached to the 5-position of the 2,3-dihydrobenzofuran ring. Benzofuran derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-Dihydrobenzofuran-5-yl)butanal can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors to form the dihydrobenzofuran ring, followed by functionalization at the 5-position to introduce the butanal group. For example, the cyclization of salicyl N-phosphonyl imines with bromo malonates in the presence of a base like cesium carbonate can yield functionalized 2,3-dihydrobenzofurans .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

4-(2,3-Dihydrobenzofuran-5-yl)butanal can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride can be used under mild conditions.

    Substitution: Electrophilic reagents like bromine or nitrating agents can be used under controlled conditions.

Major Products Formed

    Oxidation: 4-(2,3-Dihydrobenzofuran-5-yl)butanoic acid.

    Reduction: 4-(2,3-Dihydrobenzofuran-5-yl)butanol.

    Substitution: Various substituted benzofuran derivatives depending on the electrophile used.

Scientific Research Applications

4-(2,3-Dihydrobenzofuran-5-yl)butanal has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2,3-Dihydrobenzofuran-5-yl)butanal depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The benzofuran ring system can confer rigidity and specific spatial arrangements that allow for selective binding to biological targets .

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydrobenzofuran: Lacks the butanal group but shares the core benzofuran structure.

    4-(2,3-Dihydrobenzofuran-5-yl)butanoic acid: An oxidized form of the compound.

    4-(2,3-Dihydrobenzofuran-5-yl)butanol: A reduced form of the compound.

Uniqueness

4-(2,3-Dihydrobenzofuran-5-yl)butanal is unique due to the presence of the butanal group, which allows for further functionalization and derivatization. This makes it a versatile intermediate in organic synthesis and a valuable compound for medicinal chemistry research.

Properties

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

4-(2,3-dihydro-1-benzofuran-5-yl)butanal

InChI

InChI=1S/C12H14O2/c13-7-2-1-3-10-4-5-12-11(9-10)6-8-14-12/h4-5,7,9H,1-3,6,8H2

InChI Key

MKAFPGKPWSEAIM-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C1C=C(C=C2)CCCC=O

Origin of Product

United States

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